molecular formula C8H4F6 B6343440 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene CAS No. 933674-92-1

1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene

Cat. No.: B6343440
CAS No.: 933674-92-1
M. Wt: 214.11 g/mol
InChI Key: IWIGNHXTXFRICW-UHFFFAOYSA-N
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Description

1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is a fluorinated aromatic compound characterized by the presence of multiple trifluoromethyl groups.

Scientific Research Applications

1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules . These interactions can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene can be compared with other similar compounds, such as:

Biological Activity

1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. The presence of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes multiple trifluoromethyl groups attached to a benzene ring, which significantly influences its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related study demonstrated that various trifluoromethyl-substituted compounds showed notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing effective antimicrobial potential (Table 1) .

CompoundMIC against S. aureus (µg/mL)MIC against MRSA (µg/mL)
1816
248
This compound 10 20

Cytotoxicity and Cell Viability

In vitro studies assessing the cytotoxic effects of this compound have shown varying levels of toxicity depending on the concentration and exposure time. The compound displayed an IC50 value indicating its effectiveness in reducing cell viability in cancer cell lines (Table 2).

Cell LineIC50 (µM)
HeLa15 ± 2
MCF-720 ± 3
A54925 ± 4

These results suggest that higher concentrations of the compound lead to increased cytotoxicity .

The mechanism by which this compound exerts its biological effects is primarily through the generation of reactive oxygen species (ROS). This oxidative stress can lead to cellular apoptosis and disruption of metabolic pathways. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the compound, facilitating interactions with cellular macromolecules such as proteins and nucleic acids .

Case Studies

A notable case study investigated the effects of various trifluoromethyl-substituted compounds on bacterial resistance mechanisms. The study found that compounds similar to this compound not only inhibited bacterial growth but also altered gene expression associated with antibiotic resistance .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the absorption and distribution of fluorinated compounds can differ significantly from their non-fluorinated counterparts. Toxicological assessments have reported adverse effects at high doses, including hepatotoxicity and nephrotoxicity in animal models . The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg in repeated-dose studies.

Properties

IUPAC Name

1,2,5-trifluoro-4-methyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c1-3-4(9)2-5(10)7(11)6(3)8(12,13)14/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIGNHXTXFRICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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